molecular formula C9H15ClO B13965009 2,6-Dimethylcyclohexane-1-carbonyl chloride CAS No. 96188-47-5

2,6-Dimethylcyclohexane-1-carbonyl chloride

Cat. No.: B13965009
CAS No.: 96188-47-5
M. Wt: 174.67 g/mol
InChI Key: ABTHZZBLPUJZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and a carbonyl chloride group at the 1 position. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 2,6-dimethylcyclohexanecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds as follows:

[ \text{2,6-Dimethylcyclohexanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylcyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Hydrolysis: Water

Major Products

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    Alcohols: Formed from reduction

    Carboxylic Acids: Formed from hydrolysis

Scientific Research Applications

2,6-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying their functions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylcyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonyl chloride: Lacks the methyl groups at the 2 and 6 positions.

    2-Methylcyclohexane-1-carbonyl chloride: Has only one methyl group at the 2 position.

    3,5-Dimethylcyclohexane-1-carbonyl chloride: Methyl groups are at the 3 and 5 positions instead of 2 and 6.

Uniqueness

2,6-Dimethylcyclohexane-1-carbonyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable compound for studying the effects of substituents on cyclohexane derivatives.

Properties

CAS No.

96188-47-5

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2,6-dimethylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C9H15ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h6-8H,3-5H2,1-2H3

InChI Key

ABTHZZBLPUJZQA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C(=O)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.